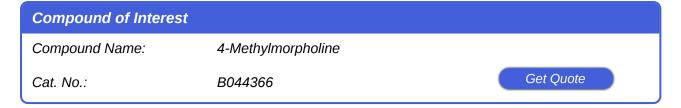


# Spectroscopic Analysis of 4-Methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-methylmorpholine**. It includes detailed experimental protocols and clearly structured data tables to support research, development, and quality control activities involving this key chemical intermediate.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-methylmorpholine**. The following sections present the <sup>1</sup>H and <sup>13</sup>C NMR data typically observed in a deuterated chloroform (CDCl<sub>3</sub>) solvent.

### <sup>1</sup>H NMR Spectroscopy Data

The ¹H NMR spectrum of **4-methylmorpholine** exhibits three distinct signals corresponding to the different proton environments in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.66	t	4H	4.7	-O-CH <sub>2</sub> -
2.41	t	4H	4.7	-N-CH <sub>2</sub> - (ring)
2.29	S	3H	-	N-CH₃

Note: Data is referenced to a spectrum obtained in CDCl3.

# <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of **4-methylmorpholine**.

Chemical Shift (δ) ppm	Assignment
67.1	-O-CH <sub>2</sub> -
55.1	-N-CH <sub>2</sub> - (ring)
46.2	N-CH₃

Note: Data is referenced to a spectrum obtained in CDCl3.

# Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-methylmorpholine** based on their characteristic vibrational frequencies.

## **IR Spectroscopy Data**

The IR spectrum of **4-methylmorpholine** is characterized by the following key absorption bands.



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment	Vibrational Mode
2959 - 2806	Strong	С-Н	Stretching
1457	Medium	С-Н	Bending (Scissoring)
1289	Strong	C-N	Stretching
1116	Strong	C-O-C	Asymmetric Stretching
1009	Medium	C-C	Stretching

Note: Data corresponds to a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FTIR.

# **Experimental Protocols**

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of **4-methylmorpholine**.

## **NMR Spectroscopy Protocol**

#### 3.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of 4-methylmorpholine into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Ensure the sample height in the NMR tube is a minimum of 4 cm.
- Cap the NMR tube securely.
- 3.1.2. Instrument Parameters and Acquisition



- Spectrometer: A 300 MHz (or higher field) NMR spectrometer is recommended.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃.
   Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 8-16 scans.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 128-1024 scans (or more, depending on concentration).
  - Relaxation Delay: 2 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the <sup>1</sup>H spectrum to the TMS signal at 0.00 ppm and the <sup>13</sup>C spectrum to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## **IR Spectroscopy Protocol (ATR-FTIR)**

#### 3.2.1. Sample Preparation and Analysis

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a single drop of neat 4-methylmorpholine onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.



• Acquire the sample spectrum.

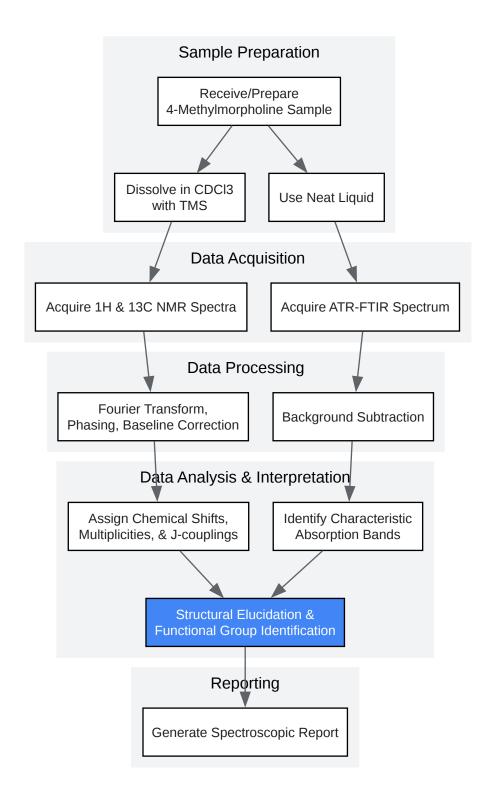
#### 3.2.2. Instrument Parameters

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-methylmorpholine**, from sample receipt to final data interpretation and reporting.





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Spectroscopic Analysis Workflow for **4-Methylmorpholine**.

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